molecular formula C27H26N6O B610786 Senexin B CAS No. 1449228-40-3

Senexin B

Katalognummer B610786
CAS-Nummer: 1449228-40-3
Molekulargewicht: 450.55
InChI-Schlüssel: VNADJTWHOAMTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Senexin B, also known as BCD-115, is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) with potential antineoplastic and chemoprotective activities . Upon oral administration, Senexin B binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells .


Synthesis Analysis

Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed through a structure-guided strategy based on the simulated drug-target docking model of Senexin A and Senexin B .


Molecular Structure Analysis

Senexin B has a molecular formula of C27H26N6O and a molecular weight of 450.5 g/mol . The IUPAC name for Senexin B is 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile .


Chemical Reactions Analysis

Senexin B is a potent inhibitor of CDK8/19, exhibiting inhibitory activity with high selectivity . It has been shown to inhibit phosphorylation of STAT5 S726 and STAT1 S727 in cancer cells in vitro .


Physical And Chemical Properties Analysis

Senexin B is a solid compound with a molecular weight of 450.53 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cyclin-Dependent Kinases 8/19 in Viral and Bacterial Infections

  • Summary of Application: Senexin B, a selective CDK8/19 inhibitor, was used to study its impact on the immunogenic profiles of monocytic cells stimulated using influenza virus H1N1 or bacterial lipopolysaccharides .
  • Methods of Application: The study involved stimulating monocytic cells using influenza virus H1N1 or bacterial lipopolysaccharides, and then treating these cells with Senexin B .
  • Results or Outcomes: Senexin B was able to prevent the induction of gene expression of proinflammatory cytokines in THP1 and U937 cell lines and in human peripheral blood-derived mononuclear cells . It also substantially reduced functional manifestations of inflammation, including clustering and chemokine-dependent migration of THP1 monocytes and human pulmonary fibroblasts .

Tumor Cell Survival in Response to Ionizing Radiation

  • Summary of Application: Senexin B, a non-toxic selective inhibitor of cyclin-dependent protein kinases 8 and 19 (CDK8 and CDK19), was used in combination with γ-photon irradiation to study its effect on the survival of colon adenocarcinoma cell line HCT116 .
  • Methods of Application: The study involved treating the colon adenocarcinoma cell line HCT116 with Senexin B and then subjecting the cells to γ-photon irradiation in doses of 2-10 Gy .
  • Results or Outcomes: The combination of Senexin B and γ-photon irradiation increased the death of the colon adenocarcinoma cell line HCT116, which was accompanied by the prevention of cell cycle arrest and a decrease of the “senescence” phenotype . The inhibitor reduced the ability of cells to form colonies in response to irradiation .

Generation of iPICs in Pancreatic β-cell Research

  • Summary of Application: Senexin B, a CDK8/19 inhibitor, was used in combination with the ALK5 inhibitor SB431542 for the generation of induced pluripotent insulin-producing cells (iPICs) .
  • Methods of Application: The study involved treating cells with a combination of Senexin B and SB431542 .
  • Results or Outcomes: The combination treatment afforded the generation of iPICs with in vitro cellular composition and in vivo efficacy comparable to those observed with ALK5iII .

Potentiation of Tumor-Suppressive Effect of Doxorubicin

  • Summary of Application: Senexin B was used to potentiate the tumor-suppressive effect of doxorubicin on established triple-negative breast cancer (TNBC) xenografts .
  • Methods of Application: The study involved treating TNBC xenografts with a combination of Senexin B and doxorubicin .
  • Results or Outcomes: The combination treatment was associated with the suppression of NFκB-mediated transcriptional induction of tumor-promoting cytokines . Senexin B also inhibited invasive growth into the muscle layer in an orthotopic xenograft model of MDA-MB-468 TNBC cells .

Inhibition of RANKL-Induced Differentiation of Murine Bone Marrow-Derived Macrophages

  • Summary of Application: Senexin B was used to inhibit RANKL-induced differentiation of murine bone marrow-derived macrophages (BMDMs) into osteoclasts .
  • Methods of Application: The study involved treating BMDMs with Senexin B and then subjecting the cells to RANKL .
  • Results or Outcomes: Senexin B increased the bone volume fraction and bone mineral density in injured tibiae in a rat model of cancellous bone injury and regeneration when administered locally at a dose of 1 μg .

Zukünftige Richtungen

Senexin B is currently being assessed in a phase I clinical trial in patients with ER-positive, metastatic breast cancer who have progressed beyond standard therapies . The results of these trials will provide valuable information on the safety and efficacy of Senexin B in a clinical setting.

Eigenschaften

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADJTWHOAMTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senexin B

CAS RN

1449228-40-3
Record name Senexin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SENEXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.